Cas no 74500-33-7 (1-tert-butylcyclopropane-1-carbaldehyde)

1-tert-butylcyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-tert-butylcyclopropane-1-carbaldehyde
- SCHEMBL10453372
- 74500-33-7
- EN300-1854429
-
- インチ: 1S/C8H14O/c1-7(2,3)8(6-9)4-5-8/h6H,4-5H2,1-3H3
- InChIKey: MTSOEZAPAKGREP-UHFFFAOYSA-N
- ほほえんだ: O=CC1(C(C)(C)C)CC1
計算された属性
- せいみつぶんしりょう: 126.104465066g/mol
- どういたいしつりょう: 126.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
1-tert-butylcyclopropane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854429-2.5g |
1-tert-butylcyclopropane-1-carbaldehyde |
74500-33-7 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1854429-10g |
1-tert-butylcyclopropane-1-carbaldehyde |
74500-33-7 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1854429-5g |
1-tert-butylcyclopropane-1-carbaldehyde |
74500-33-7 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1854429-1.0g |
1-tert-butylcyclopropane-1-carbaldehyde |
74500-33-7 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1854429-0.1g |
1-tert-butylcyclopropane-1-carbaldehyde |
74500-33-7 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1854429-10.0g |
1-tert-butylcyclopropane-1-carbaldehyde |
74500-33-7 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1854429-5.0g |
1-tert-butylcyclopropane-1-carbaldehyde |
74500-33-7 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1854429-0.05g |
1-tert-butylcyclopropane-1-carbaldehyde |
74500-33-7 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1854429-0.25g |
1-tert-butylcyclopropane-1-carbaldehyde |
74500-33-7 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1854429-1g |
1-tert-butylcyclopropane-1-carbaldehyde |
74500-33-7 | 1g |
$1272.0 | 2023-09-18 |
1-tert-butylcyclopropane-1-carbaldehyde 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
1-tert-butylcyclopropane-1-carbaldehydeに関する追加情報
Comprehensive Guide to 1-tert-butylcyclopropane-1-carbaldehyde (CAS No. 74500-33-7): Properties, Applications, and Industry Insights
1-tert-butylcyclopropane-1-carbaldehyde (CAS No. 74500-33-7) is a specialized organic compound gaining attention in synthetic chemistry and fragrance industries. This cyclopropane derivative features a unique tert-butyl group and an aldehyde functional group, making it a versatile intermediate for pharmaceuticals, agrochemicals, and high-value flavor formulations. Researchers increasingly focus on its stereoselective synthesis methods, driven by demand for chiral building blocks in drug development.
The compound's cyclopropane ring structure contributes to notable stability while maintaining reactivity at the aldehyde site. Recent studies highlight its potential in creating bioactive molecules, particularly in antimicrobial and anti-inflammatory applications. Industry reports show growing interest in sustainable production methods for such fine chemicals, aligning with green chemistry principles that minimize environmental impact.
Analytical characterization of 74500-33-7 typically involves GC-MS, NMR (¹H and ¹³C), and IR spectroscopy. The tert-butyl group generates distinctive proton signals around 1.0-1.3 ppm in NMR spectra, while the aldehyde proton appears downfield near 9-10 ppm. These spectral fingerprints aid in quality control during industrial-scale production.
In fragrance applications, 1-tert-butylcyclopropane-1-carbaldehyde contributes woody-amber notes with exceptional longevity. Perfumers value its ability to modify scent profiles when combined with citrus or floral compounds. Market trends indicate rising demand for such specialty aldehydes in niche perfumery, where molecular customization creates unique olfactory signatures.
Storage and handling require anhydrous conditions due to the compound's aldehyde functionality sensitivity. Technical datasheets recommend nitrogen atmospheres and temperature-controlled environments (typically 2-8°C) to prevent polymerization or oxidation. These protocols mirror best practices for handling similar carbaldehyde derivatives in research and industrial settings.
Emerging applications include its use as a ligand precursor in asymmetric catalysis. The rigid cyclopropane framework can induce chirality in transition metal complexes, a property explored in academic labs for stereocontrolled reactions. Patent analyses reveal increasing references to 74500-33-7 in catalytic system innovations, particularly for C-C bond forming reactions.
Regulatory status varies by region, but most jurisdictions classify 1-tert-butylcyclopropane-1-carbaldehyde as non-hazardous under standard handling conditions. Safety Data Sheets (SDS) emphasize standard organic chemical precautions, with no special restrictions reported. This regulatory profile facilitates global trade and research collaboration involving this compound.
Future research directions may explore its potential in material science, particularly as a monomer for specialty polymers. The strained ring system could impart unique mechanical properties to polymeric materials. Industry analysts predict steady growth in demand for such functionalized cyclopropanes, with CAGR projections of 4-6% through 2030 in allied chemical sectors.
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